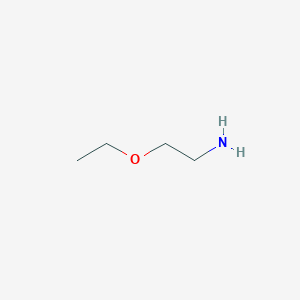
2-Bromo-4'-phenylacetophenone
Übersicht
Beschreibung
2-Bromo-4’-phenylacetophenone is a white to pale yellow crystalline powder . It is also known as 1-(4-bromophenyl)-2-phenylethan-1-one and is a type of stilbenoid .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4’-phenylacetophenone is C14H11BrO . It contains a total of 28 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis
2-Bromo-4’-phenylacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
2-Bromo-4’-phenylacetophenone is a white to pale yellow crystalline powder . It can also appear as a yellowish to beige-brown powder . The melting point ranges from 123°C to 125°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-4’-phenylacetophenone: is a valuable intermediate in organic synthesis. It is particularly useful in the α-bromination of carbonyl compounds, a significant reaction in organic chemistry. This compound can be employed to synthesize various derivatives that serve as precursors for more complex molecules . Its reactivity due to the bromine atom makes it a versatile starting material for constructing pharmacologically active structures or for modifications leading to new organic compounds.
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-4’-phenylacetophenone plays a crucial role as a building block for the synthesis of various drugs. It is used in the preparation of analgesics, sedatives, and other therapeutic agents . Its ability to undergo further chemical transformations allows for the development of novel drug candidates with potential benefits in medicine.
Material Science
The compound’s properties are explored in material science for the development of new materials. Its structural features can be incorporated into polymers or other advanced materials to impart specific characteristics such as increased durability or chemical resistance . Researchers may also study its behavior under different conditions to understand its stability and reactivity for potential use in material applications.
Analytical Chemistry
2-Bromo-4’-phenylacetophenone: is utilized in analytical chemistry as a standard or reference compound due to its well-defined properties. It can be used to calibrate instruments or validate analytical methods . Its distinct spectroscopic signature makes it suitable for use in various spectroscopic techniques, including NMR and IR spectroscopy.
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of 2-Bromo-4’-phenylacetophenone may be investigated for their potential use as precursors to pesticides or herbicides . The bromine moiety can be reactive towards various agricultural pests, and thus, it can be a key component in the design of new agrochemicals.
Biochemistry
Biochemists may explore 2-Bromo-4’-phenylacetophenone for its interactions with biological molecules. It could be used in the study of enzyme-catalyzed reactions where the compound acts as a substrate or inhibitor . Understanding its biochemical behavior can provide insights into the design of enzyme-targeting drugs or biochemical probes.
Educational Purposes
This compound is also used in educational settings, particularly in teaching laboratories at the undergraduate level. It serves as an example to demonstrate various organic reactions and techniques, helping students to develop practical skills and deepen their understanding of organic chemistry principles .
Safety and Environmental Studies
2-Bromo-4’-phenylacetophenone: is subject to safety and environmental impact studies to assess its hazards and risks. Researchers examine its toxicity, biodegradability, and potential environmental effects to ensure safe handling and disposal practices .
Safety and Hazards
2-Bromo-4’-phenylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to use personal protective equipment when handling this chemical .
Zukünftige Richtungen
While the specific future directions for 2-Bromo-4’-phenylacetophenone are not detailed in the available resources, it is a technical grade chemical often used in the laboratory for the synthesis of other substances . This suggests that it may continue to be used in various chemical reactions and syntheses.
Wirkmechanismus
Target of Action
2-Bromo-4’-phenylacetophenone is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . The specific targets of this compound can vary depending on the final product it is used to synthesize. It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .
Mode of Action
The mode of action of 2-Bromo-4’-phenylacetophenone is primarily through its reactivity as an α-bromoketone . In the α-bromination reaction of carbonyl compounds, under acidic conditions, the acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2-Bromo-4’-phenylacetophenone is the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment. The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, making it an important method of synthesizing many styrenes, alkenes, and biphenyls .
Result of Action
The result of the action of 2-Bromo-4’-phenylacetophenone is the production of a variety of compounds, depending on the specific reactions it is involved in. For example, in the Suzuki reaction, it can help produce a variety of styrenes, alkenes, and biphenyls . It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .
Action Environment
The action of 2-Bromo-4’-phenylacetophenone can be influenced by various environmental factors. For example, the Suzuki reaction, in which this compound is often involved, requires a basic environment and the presence of a palladium catalyst . Additionally, specific reaction conditions, such as temperature and the presence of other reagents, can also influence the reaction’s efficiency and the yield of the final product .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGZRVXCKCJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059660 | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 4-Phenylphenacyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11220 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Bromo-4'-phenylacetophenone | |
CAS RN |
135-73-9 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylphenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4'-phenylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-yl bromomethyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ97JC5PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Bromo-4'-phenylacetophenone?
A1: 2-Bromo-4'-phenylacetophenone is an organic compound with the molecular formula C14H11BrO. While the provided abstracts don't detail specific spectroscopic data, its crystal structure has been determined. It crystallizes in the orthorhombic system, space group Peab. [] The bromoacetyl group is inclined at 5.4° relative to the adjacent phenyl group, and the two phenyl groups of the biphenyl moiety are inclined at 33.9°. []
Q2: How is 2-Bromo-4'-phenylacetophenone used in the synthesis of other compounds?
A2: 2-Bromo-4'-phenylacetophenone serves as a valuable building block in organic synthesis. One example is its reaction with 3-aryl-4-amino-5-mercapto-1,2,4-triazoles, leading to the formation of novel 3-aryl-6-(1,1′-biphenyl-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. [] This highlights the compound's versatility in constructing more complex heterocyclic systems with potential biological activities.
Q3: Can you describe a specific reaction involving 2-Bromo-4'-phenylacetophenone and its products?
A3: 2-Bromo-4'-phenylacetophenone reacts with 1,1-bis(diphenylphosphino)methane (dppm) to yield a phosphonium salt, [Ph2PCH2PPh2CH2C(O)C6H4Ph]Br. [] This salt can then be converted to a bidentate phosphorus ylide, Ph2PCH2PPh2=C(H)C(O)C6H4Ph, by treatment with a base. [] This ylide can further react with mercury(II) halides to form mononuclear complexes, demonstrating the compound's utility as a precursor for organometallic species. []
Q4: Are there any studies on the stability and compatibility of 2-Bromo-4'-phenylacetophenone?
A4: While specific stability data isn't provided in the abstracts, one study examines the reaction of 2-Bromo-4'-phenylacetophenone with powdered sodium hydroxide in ether. [] This suggests potential sensitivity towards strong bases, a factor to consider in reaction design and storage conditions.
Q5: What analytical techniques are relevant to the study of 2-Bromo-4'-phenylacetophenone?
A5: The characterization of 2-Bromo-4'-phenylacetophenone and its derivatives relies heavily on spectroscopic methods. FTIR, 1H NMR, 31P NMR, and 13C NMR are all employed to elucidate structural features. [, ] Additionally, single-crystal X-ray diffraction has been crucial in determining the precise three-dimensional arrangement of atoms within the molecule. [, ] Electrospray Ionisation Mass Spectrometry (ESI-MS) has also been used to monitor the stepwise alkylation of platinum complexes incorporating this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



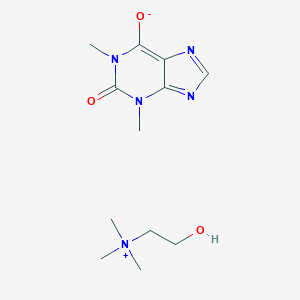

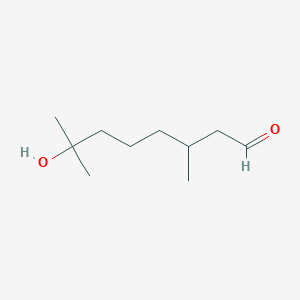

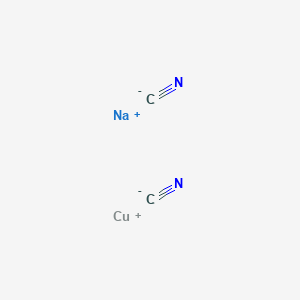



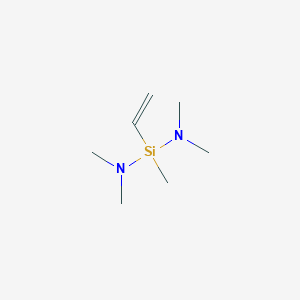
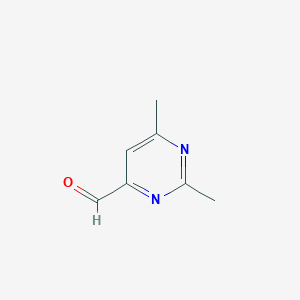
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
